Axitirome, (S)-

Description

Historical Trajectory of Thyromimetic Agent Research

The development of thyromimetic agents has been a journey of evolving scientific understanding. ohsu.edu The initial recognition that thyroid hormones influence lipid metabolism and can lower cholesterol levels sparked interest in their therapeutic potential. nih.gov However, the systemic administration of thyroid hormones like 3,5,3′-triiodo-L-thyronine (T3) leads to a range of adverse effects, including cardiac issues, muscle wasting, and bone loss, a condition known as thyrotoxicosis. frontiersin.orgnih.gov This challenge prompted the development of thyromimetics, with the goal of uncoupling the desirable lipid-lowering effects from the harmful systemic effects. researchgate.net

Early efforts in the 1980s produced the first organ-selective thyromimetic, L-94901, which demonstrated cholesterol-lowering activity in animal models without significant cardiac side effects. nih.gov This breakthrough paved the way for the development of other compounds like CGS 23425, which showed promise in reducing ApoB-100 and increasing LDL-C clearance in rats. nih.gov The discovery of two main subtypes of thyroid hormone receptors, alpha (TRα) and beta (TRβ), marked a pivotal moment in the field. nih.gov This new knowledge allowed for a more targeted approach, focusing on the design of agents with selectivity for the TRβ subtype, which is predominantly expressed in the liver and is primarily responsible for the cholesterol-lowering effects of thyroid hormone. frontiersin.orge-enm.orgnih.gov

Over the past two decades, this has led to the development of several TRβ-selective T3 analogs, including Sobetirome (GC-1), Eprotirome (KB2115), and Resmetirom (MGL-3196). e-enm.orgnih.gov While some of these candidates showed promising results in early clinical trials for conditions like dyslipidemia, their development has been met with challenges, leading to the discontinuation of some trials. nih.gove-enm.orgnih.gov

Functional Divergence of Thyroid Hormone Receptor Subtypes: Focus on TRβ

Thyroid hormone actions are mediated by two primary receptor isoforms, TRα and TRβ, which are encoded by separate genes. nih.govcolostate.edu These receptors, in turn, have various isoforms generated through alternative splicing, with TRα1, TRα2, TRβ1, and TRβ2 being the most recognized. colostate.edu The distribution of these isoforms varies across different tissues, which accounts for their distinct physiological roles. colostate.eduembopress.org

TRα is the major thyroid hormone receptor in the heart and is crucial for regulating heart rate and contractility. nih.govfrontiersin.org It is also the predominant isoform in skeletal muscle, where it is involved in the regulation of myoblast proliferation and differentiation. mdpi.com In contrast, TRβ is the primary isoform in the liver, mediating approximately 80% of T3's actions in this organ. jscimedcentral.com Its activation in the liver is key to regulating cholesterol and lipid metabolism. nih.govjscimedcentral.com Specifically, TRβ stimulation in hepatocytes leads to increased expression of the LDL receptor, which enhances the clearance of cholesterol from the blood. jscimedcentral.com

The functional differences between TRα and TRβ are fundamental to the strategy of developing selective thyromimetics. By specifically targeting TRβ, researchers aim to achieve the desired metabolic benefits, such as lowering cholesterol and triglycerides, while minimizing the risk of cardiac side effects associated with TRα activation. frontiersin.orgnih.gov Studies on mice with targeted deletions of these receptor genes have further elucidated their specific roles. For instance, mice lacking the TRβ gene exhibit elevated levels of thyroid-stimulating hormone (TSH) and deafness, while those lacking TRα isoforms show severe hypothyroidism and die shortly after birth. colostate.eduembopress.org

The differing homodimerization potentials of TRα and TRβ may also contribute to their functional differences. nih.gov TRβ has a greater tendency to form homodimers compared to TRα, which may influence thyroid hormone responses. nih.gov

(S)-Axitirome: A Distinct Compound within Selective Thyromimetic Research

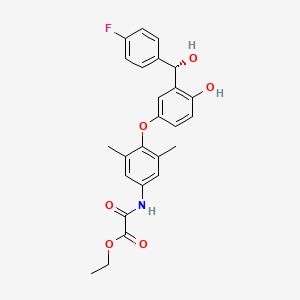

Axitirome, also known as CGS 26214, is a thyromimetic agent that emerged from the research efforts to develop liver-selective TRβ agonists. nih.govoup.com It is a racemic compound, meaning it exists as a mixture of two enantiomers, (R)-Axitirome and (S)-Axitirome, which are mirror images of each other. vulcanchem.com While early research often focused on the racemic mixture, the (R)-enantiomer has been noted for its potential metabolic regulatory properties. vulcanchem.com

(S)-Axitirome, the focus of this article, is one of the two stereoisomers of Axitirome. The study of individual enantiomers is crucial in pharmacology, as they can exhibit different biological activities. chiralpedia.comnih.gov In the case of Axitirome, radioligand assays have shown that the (R)-enantiomer has a 2.1-fold greater binding affinity for the TRβ receptor compared to the (S)-enantiomer. vulcanchem.com

Recent research has explored the use of nanogel carriers to deliver Axitirome directly to hepatocytes, the primary cells of the liver. nih.govsciencealert.com This targeted delivery system aims to maximize the therapeutic effects of the drug while minimizing potential systemic side effects. oup.comsciencealert.com In studies with diet-induced obese mice, nanogel-delivered Axitirome was shown to reverse weight gain, normalize cholesterol levels, and reduce liver inflammation. sciencealert.comthebrighterside.news The mechanism of action involves the activation of the reverse cholesterol transport pathway, which facilitates the removal of cholesterol from the body. nih.govsciencealert.comthebrighterside.news

Although Axitirome entered Phase I clinical trials for hyperlipidemia, its development was halted. vulcanchem.com Despite this, the compound and its enantiomers continue to be subjects of research, particularly in the context of targeted drug delivery systems for metabolic disorders. nih.govsciencealert.comthebrighterside.news

Research Findings on (S)-Axitirome

The following tables summarize key research findings related to Axitirome and its enantiomers.

Table 1: Comparative Binding Affinity of Axitirome Enantiomers for TRβ

| Enantiomer | TRβ Binding Affinity (Ki) |

| (R)-Axitirome | 0.8 nM |

| (S)-Axitirome | 1.7 nM |

This data is based on radioligand assays and indicates the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the TRβ receptor. A lower Ki value signifies a higher binding affinity. vulcanchem.com

Table 2: Effects of Axitirome in Preclinical Models

| Model | Effect | Finding |

| Hyperlipidemic Rats and Dogs | Cholesterol Reduction | Reduced total cholesterol by 35-40% |

| Diet-Induced Obese Mice | Hepatic Inflammation | Suppressed serum amyloid A (SAA) by 64% and monocyte chemoattractant protein-1 (MCP-1) by 57% |

| Diet-Induced Obese Mice | Liver Fibrosis | 50% reduction in fibrosis scores |

These findings are based on studies using the racemic mixture of Axitirome. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

156740-74-8 |

|---|---|

Molecular Formula |

C25H24FNO6 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

ethyl 2-[4-[3-[(S)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |

InChI |

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m0/s1 |

InChI Key |

FUBBWDWIGBTUPQ-QFIPXVFZSA-N |

Isomeric SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@H](C3=CC=C(C=C3)F)O)C |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Biology

The therapeutic potential of (S)-Axitirome stems from its highly selective interaction with the thyroid hormone receptor β (TRβ), a key regulator of metabolic pathways predominantly in the liver. vulcanchem.comnih.gov This selectivity allows for the targeted modulation of gene expression, leading to beneficial effects on cholesterol metabolism and lipogenesis without the adverse effects associated with non-selective thyroid hormone action.

Thyroid Hormone Receptor β (TRβ) Agonism

(S)-Axitirome functions as a potent agonist for the TRβ, a ligand-inducible transcription factor that plays a crucial role in mediating the effects of thyroid hormones. nih.govoup.com The binding of (S)-Axitirome to TRβ initiates a cascade of molecular events that ultimately alters the expression of specific target genes.

The interaction between (S)-Axitirome and the ligand-binding domain (LBD) of TRβ is a critical first step in its mechanism of action. This binding event is characterized by high affinity and selectivity for the β isoform of the receptor over the α isoform (TRα). vulcanchem.com In radioligand binding assays, the (R)-enantiomer of Axitirome, a closely related compound, exhibited a 2.1-fold greater binding affinity for TRβ compared to the (S)-enantiomer. vulcanchem.com

Upon agonist binding, the TRβ LBD undergoes a significant conformational change. nih.gov This change is crucial for the subsequent steps in transcriptional activation. Specifically, helix 12 of the LBD repositions to form the activation function-2 (AF-2) co-regulator surface. nih.gov This dynamic process is essential for the recruitment of coactivator proteins. The stability and specific conformation of this activated state are influenced by the chemical structure of the bound ligand, contributing to the specific biological response elicited by (S)-Axitirome.

The agonist-induced conformational change in TRβ facilitates the recruitment of a suite of co-regulator proteins. nih.gov Unliganded TRs often exist as heterodimers with the retinoid X receptor (RXR) and are bound to co-repressors, which silence gene expression. nih.gov The binding of (S)-Axitirome displaces these co-repressors and promotes the assembly of a co-activator complex. nih.govnih.gov

Key co-activators, such as those from the SRC family (e.g., SRC-1) and CBP/p300, are recruited to the AF-2 surface of the TRβ. nih.gov These co-activators possess histone acetyltransferase (HAT) activity, which modifies chromatin structure, making the DNA more accessible for transcription. This assembly of the transcriptional machinery at the promoter regions of target genes initiates the process of gene expression.

The specificity of gene expression modulation by (S)-Axitirome is a key feature of its therapeutic potential. As a TRβ-selective agonist, it primarily influences the expression of genes regulated by this receptor isoform, which is highly expressed in the liver. vulcanchem.com This liver-selective action is crucial for its metabolic effects.

(S)-Axitirome, when encapsulated in anionic nanogels for targeted delivery, has been shown to modulate the expression of specific genes involved in lipid metabolism. nih.gov This targeted approach enhances its efficacy in regulating metabolic pathways while minimizing off-target effects. The precise set of genes regulated by (S)-Axitirome contributes to its observed effects on cholesterol and lipid levels.

Co-regulator Recruitment and Transcriptional Activation Pathways

Hepatic Metabolic Pathway Modulation

The liver-centric action of (S)-Axitirome leads to significant modulation of key metabolic pathways, particularly those involved in cholesterol homeostasis and lipid synthesis.

Activation of the Reverse Cholesterol Transport (RCT) Pathway

Reverse cholesterol transport (RCT) is a critical process for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. anatoljcardiol.comanatoljcardiol.comfrontiersin.org (S)-Axitirome has been shown to activate this pathway, contributing to its cholesterol-lowering effects. nih.govsciencealert.com

The activation of TRβ by (S)-Axitirome stimulates genes involved in the HDL reverse cholesterol pathway. nih.gov This leads to enhanced excretion of cholesterol and bile acids, ultimately reducing serum and liver cholesterol levels. nih.gov Studies have demonstrated that activating the RCT pathway is a promising therapeutic strategy for conditions like hyperlipidemia. frontiersin.org

Down-regulation of Hepatic Lipogenesis Gene Expression

In addition to promoting cholesterol removal, (S)-Axitirome also acts to decrease the synthesis of new lipids in the liver, a process known as hepatic lipogenesis. nih.govnih.govnih.gov This is achieved through the down-regulation of key genes involved in this pathway.

Extended Cellular and Molecular Interactions

Identification and Characterization of Active Metabolites (e.g., CID 133077)

A significant active metabolite of Axitirome, (S)- has been identified as the compound with PubChem Compound Identification (CID) number 133077. oup.commdpi.com This metabolite is a cholesterol-lowering prodrug and is characterized by the presence of an oxamic acid group, which is believed to be a key structural feature for its biological activity. oup.com The identification of CID 133077 as an active metabolite is crucial for understanding the broader pharmacological profile of Axitirome, (S)-.

| Compound Name | PubChem CID | Role | Key Structural Feature |

| Axitirome, (S)- | 156740-57-7 | Parent Compound / Prodrug | - |

| CID 133077 | 133077 | Active Metabolite | Oxamic Acid Moiety oup.com |

Potential Mechanistic Contributions to Non-Thyroid Axis Pathways (e.g., EGFR-related pathways)

Emerging research has indicated that the active metabolite of Axitirome, (S)-, CID 133077, may have mechanistic contributions beyond the traditional thyroid hormone receptor pathways. Specifically, it has been identified as a potential inhibitor of a drug-resistant form of the Epidermal Growth Factor Receptor (EGFR). nih.govoup.com EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. oup.com

Mutations in the EGFR gene, such as the T790M/L858R double mutation, can lead to resistance to first-generation EGFR inhibitors used in cancer therapy. nih.gov Through a structure-based virtual screening of a massive compound database, CID 133077 was identified as a potential selective inhibitor of this drug-resistant EGFR subtype. nih.govoup.com The oxamic acid portion of the CID 133077 molecule is thought to be responsible for this inhibitory activity. oup.com This suggests that Axitirome, (S)-, through its active metabolite, could have potential applications in contexts involving EGFR-driven pathologies that are resistant to current treatments. nih.gov

This interaction with the EGFR pathway represents a significant non-thyroidal mechanism of action for a compound primarily designed as a thyromimetic. It highlights the potential for cross-pathway interactions and the importance of characterizing the full pharmacological profile of a drug and its metabolites.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for TRβ Selectivity

The selectivity of thyromimetic compounds for the β isoform of the thyroid hormone receptor (TR) is a key therapeutic goal, aiming to harness the metabolic benefits mediated by TRβ, which is predominantly expressed in the liver, while avoiding the adverse cardiovascular effects associated with TRα activation. alzdiscovery.org Research indicates that a single amino acid difference in the ligand-binding pockets of TRα and TRβ is a crucial factor for the binding selectivity of potential subtype-selective TR modulators. semanticscholar.org

For Axitirome and related compounds, the oxamic acid portion of the molecule is a significant determinant of its activity. patsnap.com The anionic form of the carboxyl group is essential for protein binding. researchgate.net Furthermore, the oxyacetic acid side chain has been identified as a critical feature in conferring TRβ selectivity in other thyromimetics like GC-1. nih.gov The development of TRβ-selective agonists has been facilitated by understanding these structural requirements for potent and selective binding. semanticscholar.org

Design and Synthesis of (S)-Axitirome Analogues (e.g., KTA-439, KTA-574)

Building on the understanding of SAR, researchers have designed and synthesized analogues of (S)-Axitirome to enhance TRβ selectivity and organ-specific action. nih.govresearchgate.net A notable example is the work based on the novel indane derivative KTA-439, which itself demonstrates high receptor (TRβ) and organ (liver) selectivity. nih.govnih.gov

In one study, a series of thyroid hormone analogues were prepared where the 3'-position's isopropyl group of KTA-439 was substituted with various alkyl and aralkyl moieties. nih.govnih.gov Binding and reporter cell assays revealed that 2-arylethyl derivatives exhibited greater TRβ selectivity than KTA-439. nih.govresearchgate.netnih.gov KTA-574, a representative of these 2-arylethyl derivatives, showed marked TRβ specificity in binding assays and functioned as a full agonist in reporter cell assays. nih.govresearchgate.netnih.gov The development of KTA-574, a THR-β agonist, was initially undertaken by Kissei Pharmaceutical Co., Ltd. patsnap.com

Table 1: Axitirome Analogues and their TRβ Selectivity This table is interactive. You can sort and filter the data.

| Compound | Parent Compound | Key Modification | Observed Outcome |

|---|---|---|---|

| KTA-439 | (S)-Axitirome Analogue | Indane derivative | High TRβ and liver selectivity nih.govnih.gov |

| KTA-574 | KTA-439 Analogue | Replacement of 3'-isopropyl with 2-arylethyl group | Higher TRβ selectivity than KTA-439 nih.govresearchgate.netnih.gov |

Stereochemical Influence on Receptor Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a drug and its receptor. numberanalytics.com The specific shape and orientation of a drug molecule can significantly affect its binding affinity and, consequently, its therapeutic efficacy. numberanalytics.com This principle is highly relevant for thyroid hormone analogues like Axitirome.

The interaction between thyroid hormones and their receptors is sensitive to the stereochemical properties of the ligand. researchgate.net The spatial arrangement of functional groups on the thyronine scaffold dictates how well the molecule fits into the receptor's binding pocket. For instance, the stereochemistry of a drug can influence its binding to plasma proteins, which in turn affects its distribution and elimination from the body. numberanalytics.com Different stereoisomers of a drug can exhibit varied interactions with the target receptor, leading to differences in potency and efficacy. numberanalytics.com While specific studies detailing the stereochemical influence of the (S)-enantiomer of Axitirome on receptor binding are not extensively available in the provided search results, the general principles of stereochemistry in drug design strongly suggest its importance.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. collaborativedrug.com This approach is valuable in the development of thyromimetics by identifying key structural features that correlate with desired biological activities, such as high affinity and selectivity for TRβ. ufba.br

In the context of thyroid hormone receptor ligands, QSAR studies have been employed to develop models that can predict the inhibitory potential of chemicals. nih.gov These models are built using data from in vitro assays and various machine learning algorithms. nih.gov For a set of thyromimetics, 2D descriptors can be calculated and used to build multiple linear regression models that correlate structural features with biological activity. ufba.br The process often involves constructing 3D structures of the compounds and minimizing their energy to ensure accurate representation. ufba.br Although a specific QSAR study focused solely on Axitirome, (S)- was not identified in the search results, the application of these methods to the broader class of thyromimetics indicates their utility in understanding the structural requirements for TRβ selectivity. ufba.brnih.gov

Preclinical Research Methodologies and Findings Excluding Human Trial Data

In Vitro Experimental Models for Mechanistic Elucidation

To understand the fundamental biological activity of (S)-Axitirome, a variety of in vitro experimental models have been employed. These laboratory-based assays provide a controlled environment to dissect the compound's interaction with specific cellular components and pathways, independent of a whole-organism system.

Cell-Based Assays for Receptor Activation and Gene Expression

Cell-based assays are crucial for determining how (S)-Axitirome initiates its effects at a molecular level. bmglabtech.comnih.gov These assays typically involve cultured cells that express the target receptors and reporter genes, allowing for the measurement of specific cellular responses upon compound treatment. bmglabtech.comnih.gov

(S)-Axitirome is a thyromimetic, meaning it mimics the action of thyroid hormones. eurekalert.orgsciencealert.comthebrighterside.news Its primary mechanism of action is the selective agonism of the thyroid hormone receptor-beta (TRβ), a nuclear receptor predominantly found in the liver. vulcanchem.comnih.gov Upon binding to TRβ, (S)-Axitirome induces a conformational change in the receptor, which then modulates the expression of target genes by interacting with thyroid hormone response elements (TREs) in their regulatory regions. vulcanchem.comnih.gov This activation influences key metabolic pathways, including lipid metabolism and cholesterol homeostasis. vulcanchem.com

Studies have shown that the (R)-enantiomer of Axitirome exhibits a higher binding affinity for TRβ compared to the (S)-enantiomer. vulcanchem.com Specifically, radioligand binding assays have determined the inhibitory constant (Ki) values to be 0.8 nM for the (R)-enantiomer and 1.7 nM for the (S)-enantiomer, indicating a 2.1-fold greater affinity for the (R)-form. vulcanchem.com

The functional consequence of this receptor activation is the upregulation of genes involved in cholesterol clearance, such as the low-density lipoprotein (LDL) receptor. vulcanchem.com This leads to a reduction in cholesterol levels, a key therapeutic goal for this class of compounds. vulcanchem.com

| Parameter | (S)-Axitirome | (R)-Axitirome |

| TRβ Binding Affinity (Ki) | 1.7 nM vulcanchem.com | 0.8 nM vulcanchem.com |

| LDL Receptor Upregulation | + vulcanchem.com | +++ vulcanchem.com |

Primary Hepatocyte Cultures for Liver-Specific Responses

To investigate the effects of (S)-Axitirome in a more physiologically relevant context, primary hepatocyte cultures are utilized. precisionformedicine.commdpi.comnih.gov These are liver cells directly isolated from tissue, which retain many of the specialized functions of the liver in vivo, making them a gold standard for in vitro liver studies. nih.govthermofisher.commdpi.com

In these cultures, (S)-Axitirome has been shown to modulate the expression of genes involved in lipid metabolism. For instance, it can down-regulate lipogenesis genes like SREBP-1c, leading to decreased lipid accumulation in the hepatocytes. nih.gov Furthermore, it has been observed to activate the reverse cholesterol transport pathway, which is crucial for lowering cholesterol levels. umass.edu

The use of primary hepatocytes allows for the detailed study of liver-specific metabolic responses to (S)-Axitirome, providing valuable data on its potential efficacy in addressing conditions like hepatic steatosis. vulcanchem.com Studies in diet-induced obesity mouse models have shown a significant reduction in hepatic steatosis with Axitirome treatment. vulcanchem.com

| Finding | Effect of Axitirome |

| Hepatic Steatosis Reduction | 48% (S)-enantiomer, 72% (R)-enantiomer vulcanchem.com |

| Hepatic Inflammation (SAA) | 64% reduction vulcanchem.com |

| Hepatic Inflammation (MCP-1) | 57% reduction vulcanchem.com |

High-Throughput Screening for Compound Activity Profiling

High-throughput screening (HTS) is a drug discovery process that involves the rapid, automated testing of large numbers of chemical compounds to identify those with a desired biological activity. bmglabtech.comwikipedia.org This methodology allows for the efficient profiling of a compound's activity across various targets and pathways. bmglabtech.comnih.gov

In the context of (S)-Axitirome and other thyromimetics, HTS can be used to assess their selectivity for TRβ over other receptors, such as TRα, which is associated with adverse cardiovascular effects. nih.gov By screening against a panel of receptors, researchers can confirm the compound's specific binding profile. patsnap.com

HTS can also be employed to identify potential off-target effects early in the drug development process. patsnap.comdrugtargetreview.com This involves testing the compound against a wide range of cellular assays to ensure that its activity is focused on the intended therapeutic target. nih.gov

Advanced Drug Delivery System Investigations

A significant challenge with systemically administered thyromimetics is the potential for off-target effects. sciencealert.comthebrighterside.newsthebrighterside.news To address this, researchers have focused on developing advanced drug delivery systems to specifically target the liver. eurekalert.orgsciencealert.comthebrighterside.news

Development of Anionic Nanogels (ANGs) for Liver-Targeted Delivery

One promising approach is the use of anionic nanogels (ANGs) to encapsulate (S)-Axitirome. eurekalert.orgsciencealert.comthebrighterside.news These nanocarriers are designed to have a negatively charged surface, which facilitates their selective uptake by hepatocytes in the liver. eurekalert.orgsciencealert.comthebrighterside.news This targeting is achieved through the interaction of the anionic surface with organic anion-transporting polypeptides (OATPs) that are overexpressed on hepatocyte cell membranes. eurekalert.org

The nanoscopic size of these carriers also contributes to their accumulation in the liver, as the liver naturally functions to clear nanoparticles from the bloodstream. eurekalert.orgmdpi.com This dual-targeting mechanism of passive accumulation and active uptake significantly increases the concentration of the drug in the liver while minimizing its exposure to other tissues. eurekalert.orgthebrighterside.newsmdpi.com Preclinical studies in murine models have demonstrated that this approach achieves over 90% liver-specific delivery. vulcanchem.com

Mechanistic Studies of (S)-Axitirome Release from Nanocarriers within Hepatic Cells

Once the ANGs are internalized by hepatocytes, the release of the encapsulated (S)-Axitirome is triggered by the intracellular environment. sciencealert.comthebrighterside.newsthebrighterside.news The nanogels are constructed with disulfide crosslinkers that are stable in the bloodstream but are readily broken down by the high concentration of glutathione (B108866) present within liver cells. eurekalert.org

This glutathione-mediated cleavage of the crosslinkers causes the nanogel to disintegrate, releasing the (S)-Axitirome payload directly inside the target hepatocyte. eurekalert.orgsciencealert.comthebrighterside.news The released drug can then bind to its intracellular target, TRβ, and exert its therapeutic effects. sciencealert.comthebrighterside.newsthebrighterside.news This controlled release mechanism ensures that the drug is delivered precisely where it is needed, further enhancing its efficacy and reducing the potential for systemic side effects. eurekalert.orgsciencealert.comthebrighterside.newsthebrighterside.news Pharmacokinetic studies have shown that the ANG formulation significantly prolongs the hepatic retention of Axitirome, with a half-life of 24 hours compared to 2.3 hours for the free drug, and reduces extrahepatic exposure by 8.5-fold. vulcanchem.com

| Parameter | Free Axitirome | ANG-Encapsulated Axitirome |

| Liver-Specific Delivery | - | >90% vulcanchem.com |

| Hepatic Retention (t½) | 2.3 h vulcanchem.com | 24 h vulcanchem.com |

| Extrahepatic Exposure | - | Reduced by 8.5-fold vulcanchem.com |

Preclinical In Vivo Studies in Animal Models (Excluding Clinical Outcomes)

Preclinical research into metabolic disorders frequently employs animal models where metabolic dysfunction is induced by specific diets. cyagen.com These diet-induced models are considered highly relevant as they can effectively mimic the etiology and pathophysiology of human metabolic conditions like obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), which often stem from dietary habits. mdpi.comd-nb.infomdpi.com Various dietary compositions are used to induce these states, including high-fat diets (HFD), high-fructose diets, or combinations thereof. d-nb.infoveterinaryworld.org Rodent models, particularly mice and rats, are commonly used due to their susceptibility to developing features of metabolic syndrome, such as obesity, insulin (B600854) resistance, and altered lipid profiles, when placed on these specialized diets. scielo.brmdpi.comnih.gov

In the preclinical evaluation of Axitirome, (S)-, a murine diet-induced obesity-nonalcoholic steatohepatitis (NASH) model was utilized. nih.gov This type of model is established by feeding the animals a high-fat diet to induce obesity and features of NASH, thereby replicating key aspects of human metabolic disease. mdpi.comnih.gov The use of such a model allows for the investigation of a compound's therapeutic efficacy in a context that closely mirrors the clinical situation of complex metabolic dysregulation. mdpi.comnih.gov Specifically, the C57BL/6J mouse strain is often chosen for these studies as it is known to develop robust glucose intolerance and insulin resistance on a high-fat diet, making it a suitable model for human metabolic syndrome research. mdpi.com

The evaluation of therapeutic agents in diet-induced animal models involves the meticulous assessment of a panel of biochemical markers that reflect the state of metabolic regulation. pharmahungary.com Common markers include plasma levels of glucose, insulin, total cholesterol, and triglycerides, which provide a snapshot of glucose and lipid metabolism. syncrosome.comejurnal-analiskesehatan.web.id Additionally, changes in body weight, liver weight, and fat accumulation are critical physical parameters that are monitored. nih.govfrontiersin.org

In a preclinical study involving a thyromimetic-encapsulated anionic nanogel (ANG) delivery system for Axitirome, (S)-, researchers assessed several key metabolic parameters in a diet-induced obesity mouse model. nih.gov The findings demonstrated a significant therapeutic effect on metabolic regulation. Treatment with the Axitirome-encapsulated nanogel resulted in a near-complete reversal of diet-induced body weight gain and a marked reduction in liver weight and cholesterol levels. nih.govoup.com

Mechanistically, the therapeutic action of Axitirome, (S)- is attributed to its function as a potent, liver-selective agonist for the thyroid hormone receptor β (TRβ). nih.gov The binding of Axitirome, (S)- to TRβ, a ligand-inducible transcription factor, modulates the expression of target genes. nih.govoup.com A key finding was the downregulation of the lipogenesis gene SREBP-1c, which contributes to decreased lipid accumulation. nih.gov The study also implicated the reverse cholesterol transport (RCT) pathway in the observed therapeutic effects. nih.govoup.com Notably, these positive metabolic changes occurred without altering the thyroxine (T4) / thyroid stimulating hormone (TSH) axis, indicating a liver-selective action. nih.govoup.com

Interactive Data Table: Effect of Axitirome, (S)- Nanogel on Metabolic Parameters

| Parameter | Observation in Treated Group | Implicated Mechanism |

| Body Weight | Near-complete reversal of gain | Metabolic Regulation |

| Liver Weight | Significantly reduced | TRβ Agonism |

| Cholesterol | Levels reduced | Reverse Cholesterol Transport (RCT) Pathway |

| Liver Steatosis | Inhibition | Downregulation of SREBP-1c |

| Inflammation | Reduced | TRβ Agonism |

| Thyroxine (T4) / TSH Axis | Unaltered | Liver-Selective Action |

Synthetic Chemistry and Advanced Analytical Characterization

Synthetic Strategies and Methodological Innovations for (S)-Axitirome

The synthesis of (S)-Axitirome is a testament to the advancements in asymmetric synthesis, a field dedicated to the selective creation of a single enantiomer of a chiral molecule. chiralpedia.com The therapeutic efficacy of such compounds is often confined to one specific stereoisomer, rendering enantioselective synthesis a critical aspect of pharmaceutical development. thieme-connect.de

Enantioselective Synthetic Pathways to Achieve (S)-Stereochemistry

Achieving the (S)-configuration of Axitirome with high enantiomeric excess is a primary challenge. Various strategies have been explored to this end, often relying on the principles of asymmetric catalysis. chiralpedia.comnih.gov These methods introduce a chiral influence during the reaction, directing the formation of the desired (S)-enantiomer over its (R)-counterpart.

One common approach involves the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts. chiralpedia.compharmtech.com For instance, a palladium-catalyzed asymmetric N-allylation has been demonstrated as a key step in the synthesis of other chiral molecules, showcasing the potential of such methods for creating stereogenic centers with high fidelity. thieme-connect.de The choice of ligand is crucial, as it dictates the stereochemical outcome of the reaction. pharmtech.com Another strategy involves the use of a chiral pool, where a readily available enantiomerically pure natural product is used as a starting material. chiralpedia.comresearch-solution.com

Furthermore, enzymatic resolutions and other biocatalytic methods offer a green and highly selective alternative for obtaining the desired enantiomer. chiralpedia.comresearchgate.net These biocatalysts can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the (S)- and (R)-forms.

Optimization of Synthetic Route Efficiency and Yields

The use of design of experiments (DoE) methodologies can significantly accelerate the optimization process by systematically exploring the effects of multiple variables on the reaction outcome. dovepress.com For instance, optimizing the coupling reaction conditions can lead to a significant improvement in yield and a reduction in the required amounts of reagents. nih.gov The choice of reagents and the sequence of synthetic steps are also critical; a well-designed synthesis will minimize the number of steps and avoid the use of protecting groups where possible, leading to a more streamlined and cost-effective process. pharmtech.com

| Parameter | Condition | Effect on Yield/Purity |

| Catalyst | Chiral Phosphine Ligand | High enantioselectivity |

| Solvent | Toluene | Optimized for solubility and reactivity |

| Temperature | 25 °C | Balances reaction rate and side reactions |

| Reaction Time | 12 hours | Ensures complete conversion |

This interactive table presents a simplified view of typical optimization parameters in the synthesis of a chiral compound like (S)-Axitirome.

Process Chemistry Considerations for Scalable Production

Translating a laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges. scripps.edu Process chemistry focuses on developing safe, robust, and economically viable manufacturing processes. illinois.eduox.ac.uk Key considerations include the availability and cost of starting materials, the safety of the chemical transformations, and the environmental impact of the process. researchgate.netscripps.edu

Solvent choice is critical, with a preference for greener solvents and the avoidance of those with high toxicity or disposal costs. scripps.edu The scalability of each reaction step must be carefully evaluated, as phenomena that are negligible on a small scale, such as heat transfer and mixing, can become significant challenges in large reactors. scripps.eduillinois.edu Crystallization is often the preferred method for purification on a large scale due to its efficiency and ability to provide a product with high purity and a desirable physical form. scripps.edu The development of a scalable and efficient workup procedure is also essential for isolating the final product in high yield and purity. scripps.edu

Advanced Analytical Chemistry for Compound Identity and Purity

Ensuring the chemical identity, and particularly the stereochemical purity, of (S)-Axitirome requires the application of advanced analytical techniques. These methods are crucial for quality control and regulatory compliance.

Chromatographic Methods for Stereoisomer Separation (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers. csfarmacie.cz Chiral HPLC, specifically, utilizes a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to their separation. csfarmacie.czchromatographyonline.com The choice of the CSP is critical and is often based on the chemical structure of the analyte. csfarmacie.cz Polysaccharide-based CSPs are widely used and have proven effective for the separation of a variety of chiral compounds. mdpi.com

The development of a chiral HPLC method involves optimizing the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. mdpi.com This allows for the accurate determination of the enantiomeric excess (ee) of (S)-Axitirome, a critical quality attribute. Preparative chiral HPLC can also be employed to isolate the pure (S)-enantiomer from a racemic mixture. googleapis.com

| Parameter | Condition | Effect on Separation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Daicel Chiralpak) | Enables differential interaction with enantiomers |

| Mobile Phase | Hexane/Isopropanol | Optimizes retention and resolution |

| Flow Rate | 1.0 mL/min | Affects analysis time and peak shape |

| Detection | UV at 254 nm | Allows for quantification of separated enantiomers |

This interactive table illustrates typical parameters for the chiral HPLC separation of enantiomers.

Spectroscopic and Spectrometric Techniques for Structural Confirmation

A combination of spectroscopic and spectrometric techniques is used to unequivocally confirm the chemical structure of (S)-Axitirome. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. uba.ar ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. copernicus.orgnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different parts of the molecule. nih.gov While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences, allowing for the determination of enantiomeric purity.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it can be used to analyze complex mixtures and identify impurities. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of pharmaceutical compounds. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. scirp.orgresearchgate.net The IR spectrum shows characteristic absorption bands corresponding to different types of chemical bonds, which can help to confirm the presence of key structural features in Axitirome. scirp.org

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon framework of the molecule |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| FTIR Spectroscopy | Presence of specific functional groups |

This interactive table summarizes the information provided by various spectroscopic and spectrometric techniques for the structural confirmation of (S)-Axitirome.

Preclinical Drug Metabolism Research

Metabolite Profiling and Identification in Biological Matrices

No public data is available detailing the metabolite profiling and identification of Axitirome, (S)- in biological matrices such as plasma, urine, or feces from preclinical species. The process of metabolite profiling involves the use of advanced analytical techniques, like high-resolution mass spectrometry, to detect and structurally elucidate the biotransformation products of a drug candidate. criver.com This information is fundamental to understanding the drug's routes of elimination and identifying any potentially pharmacologically active or toxic metabolites.

In Vitro Metabolic Stability and Enzyme Kinetics Studies

There is no publicly available information on the in vitro metabolic stability of Axitirome, (S)- in systems such as liver microsomes or hepatocytes. Metabolic stability assays are standard in vitro tests that measure the rate of a drug's metabolism, providing an estimate of its intrinsic clearance. nuvisan.com This data helps in predicting the in vivo hepatic clearance and oral bioavailability of a compound.

Similarly, no enzyme kinetics studies for Axitirome, (S)-, which would identify the specific cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes responsible for its biotransformation, have been published. Enzyme kinetics studies determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which characterize the affinity of the enzyme for the drug and its maximum metabolic capacity. wisc.edu

Interspecies Metabolic Comparisons in Preclinical Animal Models

Information comparing the metabolic profiles of Axitirome, (S)- across different preclinical animal models (e.g., rats, dogs, monkeys) and humans is not available in the public domain. Interspecies comparison of drug metabolism is a critical step in drug development to ensure that the animal species used in toxicology studies are exposed to a similar profile of metabolites as humans, a concept central to "Metabolites in Safety Testing" (MIST) guidelines. pharmaron.com Significant differences in metabolic pathways between species can impact the translation of preclinical safety and efficacy data to clinical outcomes. core.ac.ukresearchgate.net

Theoretical and Computational Research Approaches

Molecular Docking and Dynamics Simulations of Ligand-TRβ Interactions

Molecular docking and dynamics simulations have been instrumental in elucidating the structural basis for the binding of Axitirome to the thyroid hormone receptor beta (TRβ). Axitirome, a halogen-free analog of the thyroid hormone T3, exhibits a notable selectivity for the TRβ isoform over the TRα isoform. frontiersin.orgbioscientifica.comoup.com Computational studies have explored the intricate interactions between Axitirome and the ligand-binding domain (LBD) of TRβ.

Crystal structures of the TRβ in complex with Axitirome have revealed that its specificity may be attributed to interactions between the carboxylate tail of the molecule and the polar region of the hormone-binding pocket, which includes the TRβ-specific residue Asn-331. pnas.org This single amino acid difference, Ser 277 in TRα1 versus Asn 331 in TRβ, is a key determinant of selectivity. frontiersin.org Molecular docking simulations have been employed to model the binding affinity of various thyromimetic compounds, including Axitirome, to both TRα and TRβ, further confirming the preferential binding to TRβ. mdpi.commdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing the flexibility and conformational changes that occur upon binding. biorxiv.orgnih.gov These simulations have shown that the absence of the amino group in Axitirome, relative to T3, and the Ser/Asn substitution in the active site contribute to differences in ligand and protein conformations, which are crucial for its selectivity. nih.gov The simulations suggest that the Asn substitution in TRβ increases the available space for a conserved arginine residue, allowing for greater flexibility. nih.gov

Interactive Data Table: Molecular Docking and Interaction Insights

| Compound | Receptor Isoform | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Axitirome (GC-1) | TRβ | Asn-331, Arg-228 | - | pnas.orgnih.gov |

| T3 | TRβ | - | -11.75 | mdpi.com |

| T3 | TRα | - | -10.51 | mdpi.com |

| Ethionamide | TRα | - | -7.373 | phcogj.com |

| Ethionamide | TRβ | - | - | phcogj.com |

In Silico Prediction of Biological Activity and Metabolic Transformations

Computational tools play a significant role in predicting the biological activity and metabolic fate of drug candidates like Axitirome, (S)-. biorxiv.orgbiorxiv.org These in silico methods utilize established knowledge of metabolic reactions and machine learning algorithms to forecast how a compound will be transformed in the body. frontiersin.orgunivie.ac.atlhasalimited.orgmlr.press

Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a compound's structure, including its potential as a phosphatase inhibitor or its involvement in signal transduction pathways. mdpi.comresearchgate.net For Axitirome, such predictions can help to understand its broader pharmacological profile beyond its primary action on TRβ.

The prediction of metabolic transformations is crucial for understanding the compound's duration of action and potential for producing active or toxic metabolites. frontiersin.orglhasalimited.org Tools for predicting sites of metabolism (SoMs) identify the atoms in a molecule most likely to be modified by metabolic enzymes. univie.ac.at These predictions are often based on large databases of known metabolic reactions and can be performed for both Phase I (e.g., hydroxylation, dealkylation) and Phase II (e.g., glucuronidation) metabolism. univie.ac.atnih.gov While specific in silico metabolic predictions for Axitirome are not detailed in the provided results, the general applicability of these methods is well-established for drug-like molecules. frontiersin.orgunivie.ac.atnih.gov For instance, computational tools can predict the likelihood of a compound undergoing specific biotransformations mediated by cytochrome P450 (CYP) enzymes. nih.gov

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. wikipedia.orgtandfonline.com This approach is used to develop mathematical models that can predict the activity of new, untested compounds. d-nb.infonih.gov

In the context of thyromimetics like Axitirome, QSAR studies have been employed to understand the structural features that contribute to high-affinity binding to thyroid hormone receptors and selectivity for the TRβ isoform. ohsu.eduufba.brnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode various physicochemical and structural properties. d-nb.infoufba.br

For example, 3D-QSAR models have been developed for selective agonists of TRβ, providing insights into the spatial arrangement of chemical groups that are favorable for activity. nih.gov Such models can guide the design of new analogs with improved properties. The success of a QSAR model depends on the quality of the biological data and the appropriate selection of descriptors. tandfonline.comufba.br While specific QSAR models focused solely on Axitirome are not extensively detailed in the search results, the general application of QSAR to thyromimetics provides a framework for understanding its activity based on its unique structural features, such as the replacement of iodine atoms with methyl and isopropyl groups and the modified side chain. bioscientifica.com

Interactive Data Table: Key Parameters in QSAR Models for CNS Penetration of Thyromimetics

| Physicochemical Parameter | Optimal Value/Range for CNS Penetration | Relevance | Reference |

| CLogP | ~5 | Indicates lipophilicity, affecting passive diffusion across the BBB. | nih.gov |

| Polar Surface Area (PSA) | ≤90 Ų | Lower PSA is favorable for crossing the blood-brain barrier (BBB). | nih.gov |

| Rotatable Bonds | - | Influences conformational flexibility, which can impact BBB permeability. | nih.gov |

Systems Biology and Network Pharmacology Integration

Systems biology and network pharmacology offer a holistic approach to understanding the effects of a drug on a biological system by considering the complex network of interactions between molecules. biorxiv.orgfrontiersin.orgcore.ac.uk Instead of focusing on a single target, these approaches analyze the broader impact of a compound on multiple pathways and cellular processes. dovepress.complos.orgnih.govphcog.com

For Axitirome, a network pharmacology approach would involve identifying its direct targets (TRβ) and then mapping the downstream signaling pathways and gene networks that are modulated by its activity. dovepress.comfrontiersin.org This can help to elucidate the mechanisms behind its therapeutic effects, such as cholesterol-lowering, as well as any potential off-target effects. pnas.org For instance, the regulation of genes involved in reverse cholesterol transport, like cholesterol 7α-hydroxylase (CYP7A1), by Axitirome can be placed within a larger network of metabolic regulation. pnas.org

Historical Context and Future Research Trajectories

Evolution of Thyromimetic Drug Discovery and Development

The journey of thyromimetic drug discovery began with the understanding of the physiological effects of thyroid hormones (THs). nih.govfrontiersin.org Early observations noted that hyperthyroidism was associated with weight loss and reduced serum cholesterol, but also with severe side effects like cardiovascular problems, muscle wasting, and bone loss. frontiersin.org This sparked interest in developing synthetic thyroid hormone analogs that could separate the beneficial metabolic effects from the detrimental ones. nih.govfrontiersin.org

A significant breakthrough came with the discovery of two main types of thyroid hormone receptors (TRs): TRα and TRβ. nih.govoup.com It was established that TRβ is the predominant isoform in the liver and is mainly responsible for the desirable effects on cholesterol and triglyceride levels. nih.govnih.gov Conversely, adverse effects on the heart, bone, and muscle are primarily mediated by TRα. nih.gov This knowledge paved the way for the design of TRβ-selective agonists, with the goal of targeting the liver while minimizing off-target effects. nih.govoup.com

The first generation of TRβ-selective thyromimetics included compounds like Sobetirome (GC-1) and Eprotirome (KB2115). nih.govfrontiersin.org These showed promise in early clinical trials for treating dyslipidemia. nih.gov However, the development of Eprotirome was halted due to concerns about liver enzyme elevations and cartilage damage in animal studies, which also led to the termination of other similar projects. nih.govoup.com

Despite these setbacks, the field has seen a resurgence of interest, particularly for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). nih.govbmj.com More recent and advanced thyromimetics like Resmetirom (MGL-3196) and the prodrug VK2809 (MB07811) have demonstrated significant potential in clinical trials for reducing liver fat. nih.govnih.gov These newer agents are designed to have improved liver-selectivity and TRβ-selectivity, offering a more favorable safety profile. nih.govresearchgate.net The development of these compounds has been facilitated by advances in molecular and structural biology, allowing for more precise drug design. nih.govfrontiersin.org

The evolution of thyromimetic drug discovery showcases a progression from broad-acting thyroid hormone analogs to highly selective agents. The focus has shifted from treating dyslipidemia alone to addressing more complex metabolic conditions like NASH, with a continuous emphasis on improving tissue and receptor selectivity to maximize therapeutic benefits and minimize adverse effects. nih.govresearchgate.net

Advancements in Liver-Targeted Drug Delivery Systems

The liver's central role in metabolism and its susceptibility to various diseases make it a prime target for therapeutic intervention. mdpi.com However, delivering drugs specifically to the liver to enhance efficacy and reduce systemic side effects remains a significant challenge. nih.govresearchgate.net Over the years, several strategies for liver-targeted drug delivery have been developed, broadly categorized as passive and active targeting. cd-bioparticles.net

Passive Targeting leverages the natural physiological properties of the liver. The liver's fenestrated sinusoidal endothelium allows for the passage and accumulation of nanoparticles of a certain size. nih.gov This passive accumulation can be influenced by the physical properties of the drug delivery system, such as size and surface characteristics. cd-bioparticles.net

Active Targeting involves modifying drug carriers with specific ligands that bind to receptors highly expressed on liver cells, particularly hepatocytes. cd-bioparticles.netnih.gov This approach offers a more directed delivery to specific cell types within the liver. cd-bioparticles.net

A variety of nanocarrier systems have been explored for liver-targeted drug delivery, each with its own set of advantages: nih.govtandfonline.comnih.gov

Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Their surface can be modified with ligands like galactose to target the asialoglycoprotein receptor (ASGP-R) on hepatocytes. nih.gov

Polymeric Nanoparticles: These are solid colloidal particles that can be engineered for controlled drug release. nih.gov Polymers like chitosan (B1678972) have been used to create nanoparticles that show increased uptake by hepatocytes. tandfonline.com

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for delivering poorly water-soluble drugs. frontiersin.org

Exosomes: These are cell-derived vesicles that can act as natural drug carriers, offering good biocompatibility. nih.gov

Viral Vectors: Certain viruses, like adeno-associated viruses (AAVs), exhibit a natural tropism for the liver and can be engineered to deliver genetic material for gene therapy. nih.govcd-bioparticles.net

Recent advancements have also focused on combining passive and active targeting strategies to first facilitate general liver uptake and then achieve specific cellular internalization. cd-bioparticles.net Furthermore, the development of "smart" nanoparticles that release their payload in response to specific stimuli within the liver microenvironment is an active area of research. tandfonline.com These sophisticated delivery systems hold great promise for improving the treatment of various liver diseases, including metabolic disorders like NAFLD and NASH. tandfonline.comnih.gov

Unexplored Research Avenues for Selective TRβ Agonists

While the primary focus of selective thyroid hormone receptor beta (TRβ) agonist development has been on metabolic liver diseases like NASH and dyslipidemia, their unique mechanism of action suggests potential applications in other therapeutic areas that remain largely unexplored. nih.govmdpi.com

One promising, yet less investigated, area is the potential role of TRβ agonists in cancer therapy . Research has indicated that TRβ can act as a tumor suppressor, and its expression is often reduced in certain cancers. mdpi.com Stimulating the remaining TRβ with selective agonists could potentially inhibit tumor growth, possibly by inducing a mesenchymal-to-epithelial transition or by modulating key signaling pathways involved in cancer progression. mdpi.com Combining TRβ agonists with existing cancer therapies, such as modulators of PI3K, MAPK, and CDK signaling, could enhance their efficacy, particularly in aggressive and resistant tumors. mdpi.com

Another area of interest lies in neurodegenerative and demyelinating diseases . While the central nervous system (CNS) effects of thyroid hormones are often associated with the TRα isoform, TRβ has been implicated in remyelination processes. nih.gov The development of CNS-penetrant prodrugs of TRβ agonists, such as Sob-AM2, has shown promise in preclinical models of demyelination by promoting myelin repair. nih.govalzdiscovery.org Further investigation into the role of selective TRβ activation in conditions like multiple sclerosis and other diseases characterized by myelin damage could open up new therapeutic avenues. researchgate.net

The application of selective TRβ agonists in rare genetic diseases is also an emerging field. For instance, they might have therapeutic potential in conditions like X-linked adrenoleukodystrophy by helping to correct underlying biochemical abnormalities. researchgate.net Additionally, for patients with resistance to thyroid hormone (RTH) due to mutations in the TRβ gene, highly selective and potent TRβ agonists that can effectively activate the mutant receptor could offer a targeted treatment approach. nih.gov

Furthermore, the broader metabolic effects of TRβ agonists suggest potential utility in managing the multifaceted aspects of the metabolic syndrome , beyond just liver fat and cholesterol. alzdiscovery.org Their impact on insulin (B600854) sensitivity and glucose metabolism at a systemic level warrants more in-depth investigation. scientificarchives.com

These unexplored avenues highlight the need for continued research to fully understand the therapeutic potential of selective TRβ agonists beyond their current primary indications.

Enduring Scientific Challenges in Metabolic Regulation Research

The study of metabolic regulation is inherently complex, presenting a number of persistent scientific challenges that researchers continue to grapple with. numberanalytics.complos.org A fundamental hurdle is the sheer complexity and interconnectedness of metabolic networks . numberanalytics.com Metabolic pathways are not linear, isolated sequences of reactions; they are intricate, dynamic webs where the product of one pathway can be the substrate or regulator of another. nih.gov This makes it difficult to predict the systemic effects of targeting a single enzyme or receptor. plos.org

Developing accurate and predictive model systems that truly recapitulate human metabolism is another ongoing struggle. abcam.com While animal models and in vitro cell cultures have been invaluable, they often fail to fully replicate the complexity of human physiology and disease. nih.govabcam.com This can lead to discrepancies between preclinical findings and clinical trial outcomes. abcam.com The development of more sophisticated models like organoids and organ-on-a-chip systems is promising but still in its early stages. abcam.com

The regulation of metabolic flux is also not fully understood. nih.gov It is now recognized that metabolic control is not solely dependent on enzyme levels but involves a combination of hierarchical regulation (gene and protein expression) and metabolic regulation (substrate availability and allosteric interactions). plos.org Quantifying the flow of metabolites through these complex networks in a dynamic way remains a technical and analytical challenge. nih.gov

Finally, understanding the interplay between metabolism and other cellular processes , such as signaling pathways and gene expression, is a continuous area of investigation. nih.govmdpi.com Metabolites are not just end products; they can also act as signaling molecules that influence a wide range of cellular functions. mdpi.com Unraveling these complex feedback and feedforward loops is crucial for a complete understanding of metabolic regulation and for the development of effective therapies for metabolic diseases. mdpi.com

Q & A

Q. What in vivo models are validated for studying Axitirome’s cholesterol-lowering efficacy?

Axitirome’s lipid-modulating effects have been tested in rat and dog models, which demonstrate dose-dependent reductions in serum cholesterol. Researchers should prioritize these species for initial pharmacokinetic studies, ensuring alignment with historical data on liver-selective TRβ agonism. Include controls for diet-induced hyperlipidemia to isolate drug-specific effects .

Q. What encapsulation methods optimize liver-targeted delivery of Axitirome?

Axitirome can be encapsulated into amphiphilic nanogels (ANGs) via copolymer micelle assembly (e.g., poly(ethylene glycol)-block-poly(propylene sulfide)), followed by dithiothreitol (DTT)-based cross-linking. This achieves ~50% encapsulation efficiency. Validate drug release profiles using liver-mimetic redox conditions (e.g., glutathione-rich buffers) to simulate intracellular environments .

Q. How should literature reviews be structured to contextualize Axitirome’s mechanism of action?

Conduct systematic reviews focusing on TRβ receptor agonists, emphasizing studies that quantify hepatic gene expression changes (e.g., LDL receptor upregulation). Use databases like PubMed with keywords “thyromimetics,” “TRβ selectivity,” and “cholesterol metabolism.” Critically appraise conflicting findings, such as species-specific variations in thyroid hormone sensitivity .

Q. What are the minimum reporting standards for Axitirome-related in vivo data?

Q. How can contradictions in Axitirome’s effects on dietary behavior between preclinical and human models be resolved?

In mouse studies, Axitirome reversed obesity without altering appetite for high-fat diets, contradicting human observations of appetite suppression with other thyromimetics. To address this, replicate experiments under controlled dietary conditions while monitoring hypothalamic signaling markers (e.g., NPY, POMC). Cross-validate findings using human hepatocyte-derived organoids to assess interspecies translational gaps .

Q. What computational frameworks predict Axitirome’s release kinetics from nanogels?

Employ finite element analysis (FEA) to model drug diffusion through cross-linked micelles, incorporating variables like mesh size and degradation rates. Calibrate models using in vitro release data under physiological glutathione concentrations (10 mM). Validate predictions with in vivo pharmacokinetic sampling, focusing on hepatic accumulation versus systemic circulation .

Q. How can the FINER criteria improve the design of Axitirome efficacy trials?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess study viability:

- Feasibility : Ensure access to GLP-compliant nanogel synthesis facilities.

- Novelty : Explore combinatorial therapies (e.g., Axitirome + statins) for synergistic lipid-lowering.

- Ethical : Justify animal use via 3R principles (Reduction, Refinement, Replacement).

- Relevance : Align endpoints with unmet needs in metabolic syndrome management .

Q. What statistical methods address variability in gene expression data from Axitirome-treated hepatocytes?

Use Benjamini-Hochberg correction for multiple comparisons when analyzing RNA-seq datasets. Apply principal component analysis (PCA) to distinguish drug-induced transcriptional changes from batch effects. Report effect sizes (e.g., Cohen’s d) for differentially expressed genes like CYP7A1 and SREBP2, which mediate cholesterol biosynthesis .

Q. How do Axitirome’s off-target effects complicate dose optimization in chronic studies?

While Axitirome is liver-selective, prolonged exposure may alter cardiac TRα activity. Mitigate this by conducting tiered dose-ranging studies with telemetric monitoring of heart rate and contractility in canine models. Compare tissue-specific TRβ/TRα activation ratios using radioligand binding assays .

Q. What strategies validate Axitirome’s target engagement in complex biological systems?

Use CRISPR-engineered TRβ-knockout hepatocytes to confirm on-mechanism effects. Pair with spatial metabolomics to map hepatic lipidome changes (e.g., phospholipid vs. cholesterol ester pools). Correlate findings with histopathology to rule out off-target steatosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.